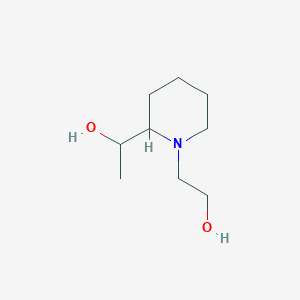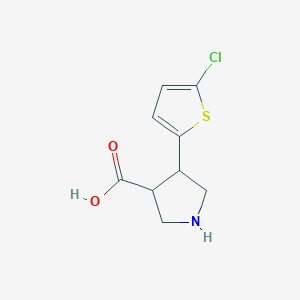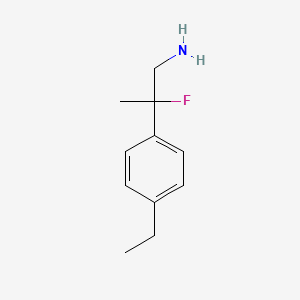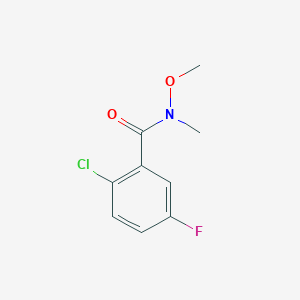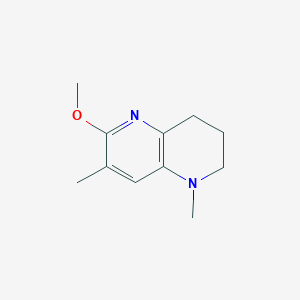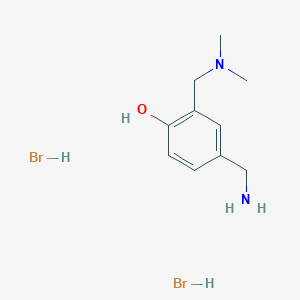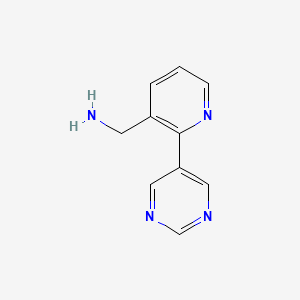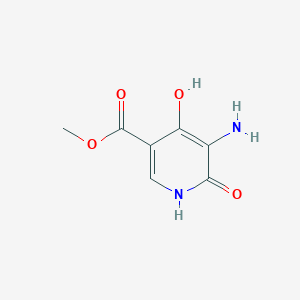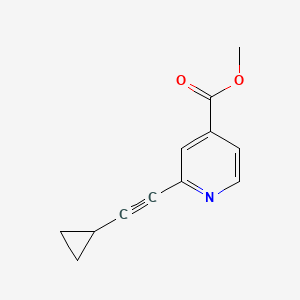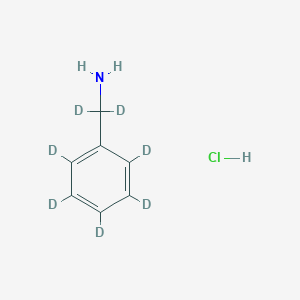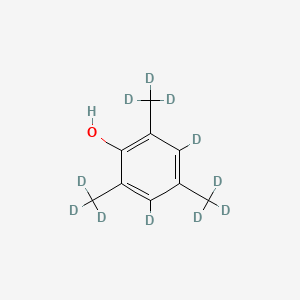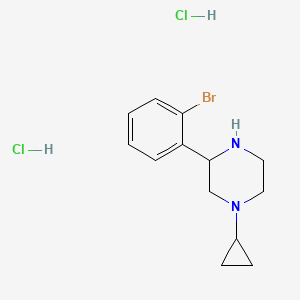
3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride
Übersicht
Beschreibung
3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride, otherwise known as BCPP, is a synthetic compound that has been widely studied in recent years due to its potential for use in a variety of scientific research applications. BCPP is a cyclopropylpiperazine derivative of 2-bromophenyl, a compound that is known for its ability to interact with a variety of biological systems. Finally, we will discuss possible future directions for research related to BCPP.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Activity
Studies have shown that halogenated phenyl derivatives exhibit broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, highlighting their potential as novel antimicrobial agents. Specifically, derivatives like 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones have shown significant activity against Aspergillus spp. and fluconazole-resistant yeast isolates, including Candida glabrata and Saccharomyces cerevisiae, with relatively low cytotoxicity and acute toxicity, suggesting their promise for further clinical development (Buchta et al., 2004).
Carbonic Anhydrase Inhibition
Research into dimethoxybromophenol derivatives incorporating cyclopropane moieties has identified compounds with potent inhibitory effects on carbonic anhydrase isoenzymes, crucial for various physiological functions. These compounds have shown excellent inhibitory effects in the low nanomolar range, offering insights into the development of new therapeutic agents for conditions where carbonic anhydrase activity modulation is beneficial (Boztaş et al., 2015).
Anticancer Properties
Bromophenol derivatives, especially those with specific structural modifications, have been studied for their anticancer activities. For instance, a novel bromophenol derivative, BOS-102, has demonstrated significant anticancer activities against human lung cancer cell lines, inducing cell cycle arrest and apoptosis through mechanisms involving ROS-mediated signaling pathways. This highlights the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).
Enzyme Inhibition for Neurological Applications
Derivatives of 3-(2-Bromophenyl)-1-cyclopropylpiperazine have been investigated for their potential as central nervous system agents. Compounds in this class have shown neuroleptic-like activity, indicating their potential utility in treating neurological disorders. For example, specific 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds have been synthesized and evaluated for neuroleptic activity, demonstrating promising results in inhibiting exploratory activity and conditioned avoidance response, suggesting their potential as novel neuroleptics (Hino et al., 1988).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-cyclopropylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2.2ClH/c14-12-4-2-1-3-11(12)13-9-16(8-7-15-13)10-5-6-10;;/h1-4,10,13,15H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSDWXPUXOEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-cyclopropylpiperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



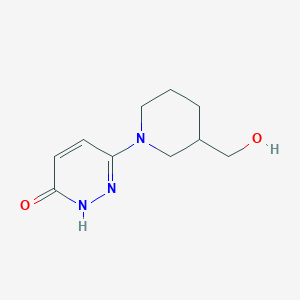
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
